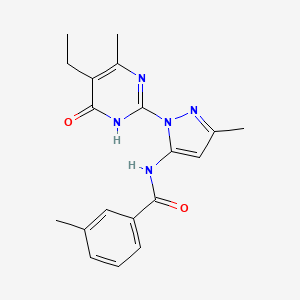
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2Li It is a lithium salt of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to obtain the desired compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-HIV, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: It may be used in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) ion 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:
- Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
- 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.
Eigenschaften
IUPAC Name |
lithium;5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.Li/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;/h1-2,10H,3-5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHIRQCULQOHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CNCC2=C1C=CC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)
![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)

![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)

![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)
![1-(4-METHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2933148.png)
![5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2933149.png)
